SCH-1473759

Catalog No.
S548713
CAS No.
1094069-99-4
M.F
C20H26N8OS
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH-1473759

CAS Number

1094069-99-4

Product Name

SCH-1473759

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol

Molecular Formula

C20H26N8OS

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25)

InChI Key

RHGZQGXELRMGES-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SCH 1473759, SCH-1473759, SCH1473759

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO

The exact mass of the compound 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol is 426.19503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SCH-1473759, also known as Atopaxar or E5555, is an orally active, small-molecule antagonist of the Protease-Activated Receptor-1 (PAR-1). As the primary thrombin receptor on human platelets, PAR-1 is a key mediator of thrombin-induced platelet activation and aggregation, central processes in atherothrombosis. SCH-1473759 functions as a selective and reversible inhibitor that specifically targets the PAR-1 signaling pathway, making it a distinct tool for investigating thrombotic mechanisms compared to broader antiplatelet agents.

Substituting SCH-1473759 with common antiplatelet agents like clopidogrel (a P2Y12 antagonist) or aspirin is inappropriate for studies focused on the thrombin pathway, as these alternatives target different activation mechanisms (ADP and thromboxane A2, respectively). Furthermore, while Vorapaxar is also a PAR-1 antagonist, its functionally irreversible binding and exceptionally long half-life (~8 days) make it fundamentally different from the reversible action and shorter half-life (~23 hours) of SCH-1473759. This distinction is critical for experimental designs requiring compound washout, assessment of platelet function recovery, or modeling of reversible therapeutic interventions.

High Selectivity for PAR-1 Pathway Over ADP and Collagen-Mediated Activation

In vitro studies using plasma from healthy volunteers and patients with coronary artery disease demonstrated that SCH-1473759 (Atopaxar) provides highly selective inhibition of the PAR-1 pathway. While it achieved near-total inhibition of aggregation induced by the PAR-1 agonist TRAP, it only caused a 10–15% inhibition of aggregation induced by ADP or collagen. This confirms its activity is focused on the thrombin receptor pathway, unlike broad-spectrum or multi-pathway inhibitors.

Evidence DimensionInhibition of Platelet Aggregation
Target Compound Data10-15% inhibition (vs. ADP- or collagen-induced aggregation)
Comparator Or BaselineNear-total inhibition (vs. TRAP-induced aggregation)
Quantified DifferenceMaintains >85% of platelet response to ADP/collagen while fully blocking PAR-1
ConditionsIn vitro human plasma from healthy volunteers and CAD patients.

This selectivity allows researchers to specifically investigate the role of PAR-1 in thrombosis models without confounding effects from inhibiting other critical platelet activation pathways.

Potent and Dose-Dependent Inhibition of PAR-1-Mediated Platelet Aggregation

In Phase II clinical studies (J-LANCELOT), SCH-1473759 demonstrated potent, dose-dependent inhibition of its target. At trough dosing levels, daily maintenance doses of 100 mg and 200 mg achieved over 90% mean inhibition of platelet aggregation induced by a PAR-1 activating peptide (TRAP). A 50 mg dose resulted in 20-60% inhibition, establishing a clear dose-response relationship for in vivo experimental design.

Evidence DimensionMean Inhibition of TRAP-Induced Platelet Aggregation (at trough levels)
Target Compound Data>90% inhibition with 100 mg or 200 mg daily doses
Comparator Or BaselinePlacebo (no inhibition)
Quantified DifferenceAchieves near-maximal inhibition of the PAR-1 pathway at clinically tested doses.
ConditionsPhase II study in patients with acute coronary syndrome or high-risk coronary artery disease.

This provides researchers with validated dosing guidance to achieve specific levels of PAR-1 target engagement in preclinical models, ensuring robust and reproducible experimental outcomes.

Defined Reversible Pharmacokinetics, Contrasting with Functionally Irreversible Agents

SCH-1473759 exhibits a pharmacokinetic profile suitable for studies of reversible PAR-1 antagonism, with a half-life of approximately 23 hours. Following cessation of administration, its inhibitory effects on platelets completely disappeared after two weeks. This contrasts sharply with the alternative PAR-1 antagonist Vorapaxar, which has a significantly longer half-life (e.g., ~8 days) and is considered functionally irreversible. The defined reversibility of SCH-1473759 makes it a unique tool for specific experimental designs.

Evidence DimensionPharmacokinetic Half-Life & Reversibility
Target Compound Data~23 hours; effects fully reversible
Comparator Or BaselineVorapaxar: ~190-250 hours (functionally irreversible)
Quantified DifferenceAn order of magnitude shorter half-life, enabling studies of functional recovery.
ConditionsHuman pharmacokinetic data from clinical trials.

For studies requiring a compound washout period, crossover designs, or assessment of platelet function recovery post-treatment, SCH-1473759 is the appropriate choice over functionally irreversible inhibitors like Vorapaxar.

Selective Investigation of PAR-1 Signaling in Thrombosis Models

For researchers needing to dissect the specific contribution of the thrombin-PAR-1 axis to thrombosis, SCH-1473759 is the indicated tool. Its high selectivity ensures that observed effects are attributable to PAR-1 inhibition, without the confounding influence of blocking ADP or collagen-mediated platelet activation pathways.

Preclinical In Vivo Studies Requiring a Washout Period or Reversibility

The compound's ~23-hour half-life and demonstrated reversibility make it the superior choice for experimental designs where restoration of normal platelet function is required post-treatment, such as in crossover studies or models assessing bleeding risk after cessation of therapy.

Use as a Reference Standard for Reversible PAR-1 Antagonist Screening

Given its well-documented potency (>90% inhibition of PAR-1) and reversible pharmacokinetics, SCH-1473759 serves as an ideal positive control and benchmark compound for the discovery and characterization of novel, reversible PAR-1 inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

426.19502866 Da

Monoisotopic Mass

426.19502866 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}isothiazol-3-yl)methyl]amino}-2-methylpropan-1-ol

Dates

Last modified: 08-15-2023
1: Basso AD, Liu M, Gray K, Tevar S, Lee S, Liang L, Ponery A, Smith EB, Monsma FJ Jr, Yu T, Zhang Y, Kerekes AD, Esposite S, Xiao Y, Tagat JR, Hicklin DJ, Kirschmeier P. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors. Cancer Chemother Pharmacol. 2011 Oct;68(4):923-33. doi: 10.1007/s00280-011-1568-1. Epub  2011 Feb 5. PubMed PMID: 21298383.

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